
4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane: is an organophosphorus compound characterized by its unique dioxaphospholane ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaphospholane with phenol. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phenoxy derivative. The reaction conditions often include an inert atmosphere and moderate temperatures to ensure the stability of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with water acting as the nucleophile.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Hydrolysis: Phosphoric acid derivatives.
科学的研究の応用
Chemistry: 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds. It is also employed as a ligand in coordination chemistry.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. It is also used in the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the production of flame retardants, plasticizers, and other specialty chemicals. Its reactivity makes it valuable in the modification of polymers and other materials.
作用機序
The mechanism of action of 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The dioxaphospholane ring can undergo ring-opening reactions, leading to the formation of various phosphorus-containing intermediates. These intermediates can interact with molecular targets such as enzymes and proteins, potentially altering their activity and function.
類似化合物との比較
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Similar in structure but contains boron instead of phosphorus.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a chlorine atom, making it more reactive in certain substitution reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaphospholane: The parent compound without the phenoxy group.
Uniqueness: 4,4,5,5-Tetramethyl-2-phenoxy-1,3,2-dioxaphospholane is unique due to its phenoxy group, which imparts distinct reactivity and potential for forming diverse derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications.
特性
CAS番号 |
14812-61-4 |
|---|---|
分子式 |
C12H17O3P |
分子量 |
240.23 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-phenoxy-1,3,2-dioxaphospholane |
InChI |
InChI=1S/C12H17O3P/c1-11(2)12(3,4)15-16(14-11)13-10-8-6-5-7-9-10/h5-9H,1-4H3 |
InChIキー |
SADLEHRPRBIUOB-UHFFFAOYSA-N |
正規SMILES |
CC1(C(OP(O1)OC2=CC=CC=C2)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




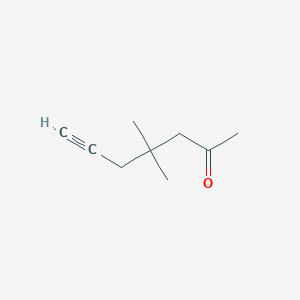
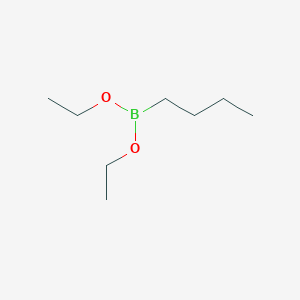
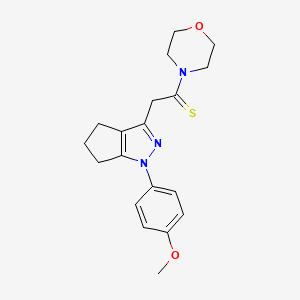
![Benzene, [(1,1-dimethylethyl)seleno]-](/img/structure/B14716204.png)

![5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14716211.png)
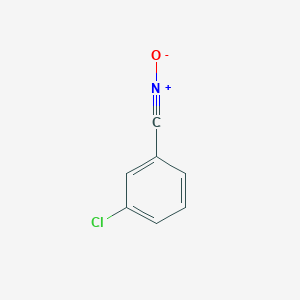

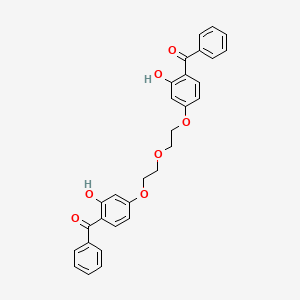

![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)
